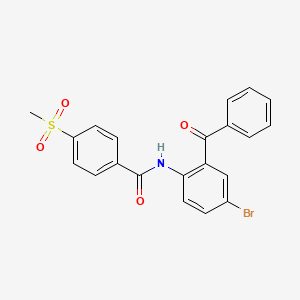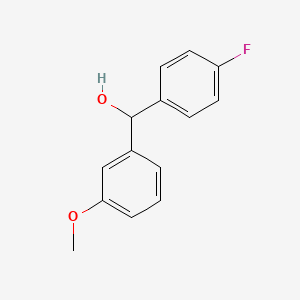![molecular formula C10H14N2O3S B2480106 1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea CAS No. 1594069-21-2](/img/structure/B2480106.png)
1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further linked to a methylurea moiety. The unique structure of this compound makes it a valuable tool for scientific investigations and potential therapeutic uses.
Métodos De Preparación
The synthesis of 1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea typically involves the reaction of 4-methanesulfonylbenzyl chloride with methylurea under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product suitable for various applications.
Análisis De Reacciones Químicas
1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea undergoes several types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include sulfone, sulfide, nitro, and halogenated derivatives, which can be further utilized in various chemical and biological studies.
Aplicaciones Científicas De Investigación
1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various organic molecules and materials. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development. It is investigated for its effects on various biological targets and pathways.
Medicine: Due to its potential therapeutic properties, this compound is studied for its use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers, coatings, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation or inflammation, thereby exerting its therapeutic effects .
The molecular targets and pathways involved in the action of this compound are still under investigation, and further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Comparación Con Compuestos Similares
1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea can be compared with other similar compounds, such as:
1-[(4-Methanesulfonylphenyl)methyl]-3-ethylurea: This compound has an ethyl group instead of a methyl group, which may result in different chemical and biological properties.
1-[(4-Methanesulfonylphenyl)methyl]-3-phenylurea:
1-[(4-Methanesulfonylphenyl)methyl]-3-isopropylurea: The isopropyl group may provide steric hindrance, affecting the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-methyl-3-[(4-methylsulfonylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-11-10(13)12-7-8-3-5-9(6-4-8)16(2,14)15/h3-6H,7H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKCCGWRVPBPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2480027.png)
![N1-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2480029.png)







![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2480039.png)


![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)
